molecular formula C20H17FN2O3S2 B2684773 4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 922895-90-7

4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2684773
CAS No.: 922895-90-7
M. Wt: 416.49
InChI Key: SNEDKRORJJSQOV-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenylsulfonyl group attached to a butanamide moiety, which is further linked to an indeno[1,2-d]thiazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. One common approach is to react 4-fluorophenylsulfonyl chloride with a suitable amine under controlled conditions to form the desired sulfonyl amide intermediate

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenylsulfonyl group can be oxidized under specific conditions to form sulfonyl oxide derivatives.

  • Reduction: : Reduction reactions can be performed to convert the sulfonyl group to sulfide derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.

Major Products Formed

  • Oxidation: : Sulfonyl oxide derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Various amides, sulfonamides, and thioamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may be useful in studying biological processes and interactions with biomolecules.

  • Industry: : Use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenylsulfonyl group may engage in hydrogen bonding and other non-covalent interactions, while the amide and thiazole moieties can participate in various biochemical processes. The exact mechanism would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its combination of fluorophenylsulfonyl, amide, and thiazole groups. Similar compounds may include other fluorophenylsulfonyl derivatives, amides, and thiazoles, but the specific arrangement and functional groups in this compound set it apart. Examples of similar compounds include:

  • 4-((4-fluorophenyl)sulfonyl)morpholine

  • 4-Fluorobiphenyl-4-sulfonyl chloride

  • Bis(4-fluorophenyl)sulfone

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-14-7-9-15(10-8-14)28(25,26)11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEDKRORJJSQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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